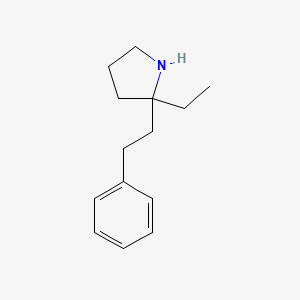

2-Ethyl-2-(2-phenylethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-2-phenethylpyrrolidine is a chemical compound. It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular formula of 2-Ethyl-2-phenethylpyrrolidine is C14H21N. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Organic Synthesis

One application of related chemistry involves the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. The reaction exhibits excellent yields and complete regioselectivity, showcasing the potential of employing related pyrrolidine derivatives in complex organic syntheses (Zhu, Lan, & Kwon, 2003).

Solar Cell Technology

In solar cell technology, the addition of single and binary additives to a mixed solvent, including derivatives related to pyrrolidine, has been investigated for dye-sensitized TiO2 solar cells (DSSCs). This research indicates that such additives can significantly enhance cell performance, offering a promising avenue for improving the efficiency and stability of DSSCs under various temperatures (Lee et al., 2010).

Catalysis

In the realm of catalysis, (imido)vanadium(V) complexes featuring (2-anilidomethyl)pyrrolidine ligands have shown remarkable catalytic activities for ethylene dimerization. These complexes can afford 1-butene exclusively with high selectivity and productivity, demonstrating the critical role of pyrrolidine derivatives in enhancing the efficiency of catalytic processes (Zhang & Nomura, 2010).

Luminescent Materials

Pyrrolidine derivatives have been utilized in the synthesis of luminescent materials. For instance, cadmium(II) complexes with bis(iminoalkyl)pyrrolidine have been synthesized and characterized for their luminescent properties. These complexes exhibit fluorescence at room temperature in solution and the solid state, suggesting applications in optical materials and sensing technologies (Fan et al., 2004).

Orientations Futures

Pyrrolidine compounds, including 2-Ethyl-2-phenethylpyrrolidine, have potential for further exploration in drug discovery due to their versatile structures and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Mécanisme D'action

Target of Action

Compounds similar to “2-Ethyl-2-phenethylpyrrolidine”, such as 1-(2-Phenylethyl)pyrrolidine (PEP), are analogues of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . These compounds often serve as the base chemical structure for a series of stimulant drugs .

Biochemical Pathways

Similar compounds often affect neurotransmitter systems, particularly those involving dopamine and norepinephrine .

Pharmacokinetics

Similar compounds often have good bioavailability and are metabolized by the liver .

Result of Action

Similar compounds often have stimulant effects, potentially increasing alertness, attention, and energy .

Action Environment

Factors such as ph, temperature, and the presence of other substances can often influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

2-Ethyl-2-phenethylpyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently affect metabolic pathways.

Cellular Effects

The effects of 2-Ethyl-2-phenethylpyrrolidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 2-Ethyl-2-phenethylpyrrolidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism, where it can either inhibit or enhance the enzyme’s activity, thereby influencing the metabolism of other substances.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-2-phenethylpyrrolidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Ethyl-2-phenethylpyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage.

Metabolic Pathways

2-Ethyl-2-phenethylpyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its interaction with cytochrome P450 enzymes affects the metabolic flux and levels of various metabolites . These interactions can lead to changes in the overall metabolic profile of cells, influencing their function and behavior.

Transport and Distribution

The transport and distribution of 2-Ethyl-2-phenethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its efficacy and potential toxicity, as its concentration in specific tissues may influence its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2-Ethyl-2-phenethylpyrrolidine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interaction with biomolecules and its overall effect on cellular processes. For example, its presence in the mitochondria may affect mitochondrial function and energy metabolism.

Propriétés

IUPAC Name |

2-ethyl-2-(2-phenylethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-14(10-6-12-15-14)11-9-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXFQXXBIUWPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2605909.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2605910.png)

![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)

![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2605917.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2605922.png)

![2-[(E)-2-phenylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2605924.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2605926.png)

![2-[3-(Trifluoromethyl)-1,2-oxazol-4-yl]acetonitrile](/img/structure/B2605927.png)

![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one](/img/structure/B2605929.png)